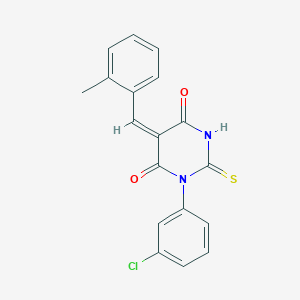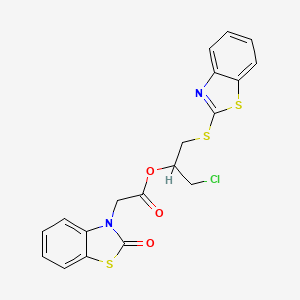![molecular formula C13H17N3O3S B4935132 N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide, also known as DIDS, is a commonly used chemical compound in scientific research. It is a sulfonamide compound that has been found to have various biochemical and physiological effects.
Mechanism of Action
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide exerts its chloride channel-blocking effect by binding to the extracellular domain of the channel protein. It has been found to inhibit the movement of chloride ions through the channel pore, leading to a decrease in chloride conductance. This mechanism of action has been extensively studied in various cell types and tissues.
Biochemical and Physiological Effects:
Apart from its chloride channel-blocking effect, this compound has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and ATP synthase. It has also been found to inhibit the uptake of glucose and amino acids in various cell types. These effects make it a valuable tool for studying the regulation of various metabolic pathways.
Advantages and Limitations for Lab Experiments
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has several advantages as a research tool. It is a highly specific chloride channel blocker, making it a valuable tool for studying the role of chloride channels in various physiological processes. It is also relatively easy to use and has a long shelf life. However, it has some limitations as well. It has been found to be toxic at high concentrations and can interfere with other cellular processes at non-specific concentrations. Therefore, careful titration of the concentration is required for its use in experiments.
Future Directions
There are several future directions for the use of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide in scientific research. One area of interest is the role of chloride channels in cancer. It has been found that chloride channels play a role in cell proliferation and migration in various cancer types. Therefore, this compound could be a valuable tool for studying the role of chloride channels in cancer progression. Another area of interest is the development of more specific chloride channel blockers. Currently, this compound is the most widely used chloride channel blocker, but there is a need for more specific blockers that can selectively target specific chloride channels. This could lead to the development of more targeted therapies for various diseases.
Synthesis Methods
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is synthesized by reacting 3-carboxamidoindole with diethylamine and then treating the resulting compound with sulfur dioxide. The reaction results in the formation of this compound as a white crystalline powder.
Scientific Research Applications
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is widely used in scientific research as a chloride channel blocker. It has been found to inhibit the activity of various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This makes it a valuable tool for studying the physiological and pathological roles of these channels.
Properties
IUPAC Name |
N-(diethylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-16(4-2)20(18,19)15-13(17)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGITJUJOTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
methanone](/img/structure/B4935085.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)


